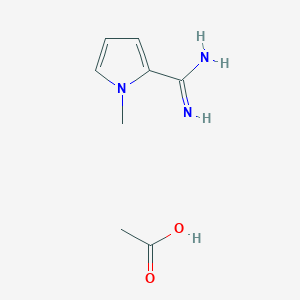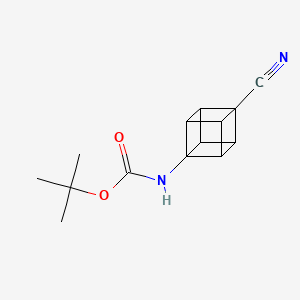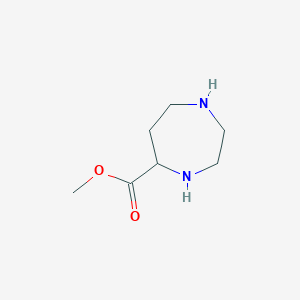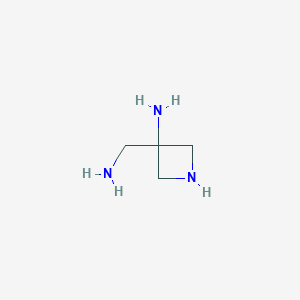
(r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a methoxy group attached to a phenol ring. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Reaction Conditions: The phenol derivative undergoes a series of reactions, including alkylation, reduction, and amination, to introduce the amino and hydroxyethyl groups.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol may involve:
Large-Scale Reactions: Utilizing large reactors to carry out the synthesis steps efficiently.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its target, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride: Similar structure but with different substitution patterns.
2-Amino-5-methoxyphenol: Lacks the hydroxyethyl group.
5-Amino-2-methoxyphenol: Lacks the hydroxyethyl group and has a different substitution pattern.
Uniqueness
®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is unique due to its specific combination of functional groups and chiral nature, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5-[(1R)-1-amino-2-hydroxyethyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-3-2-6(4-8(9)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3/t7-/m0/s1 |
InChI Key |
KHAJXTPKKSEVSR-ZETCQYMHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CO)N)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione](/img/structure/B13508276.png)

![3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B13508281.png)
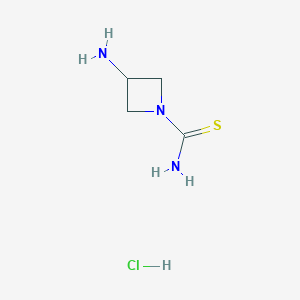
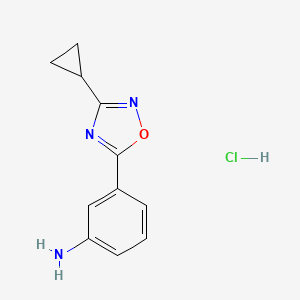
![Methyl4-[amino(phenyl)methyl]benzoate](/img/structure/B13508309.png)
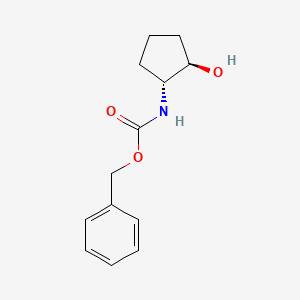
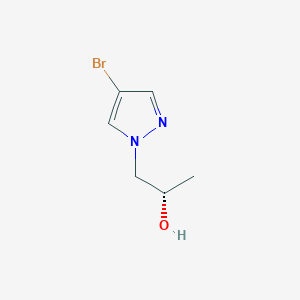
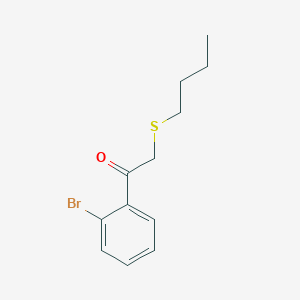
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B13508339.png)
